7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a derivative of imidazopyridine . Imidazopyridine is an important fused bicyclic 5,6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives have been synthesized using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications
Synthesis of Heterocyclic Compounds
7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives play a crucial role in the synthesis of various heterocyclic compounds. These compounds, including pyrido[1,2-a]benzimidazoles, have significant applications in medicinal chemistry due to their solubility and DNA intercalation properties. They are also valuable in materials chemistry for their fluorescence characteristics. This compound is involved in the formation of pyrido[1,2-a]benzimidazoles through direct copper-catalyzed amination, showcasing the importance of an acid additive in the synthesis process (Masters et al., 2011).
Regioselective Synthesis
The compound is integral in the regioselective synthesis of various substituted derivatives. For instance, the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides involves the use of the 7-chloro derivative, which is then reacted with various agents to produce substituted derivatives. This process demonstrates the compound's versatility and utility in synthesizing complex molecules with precise substitution patterns (Drev et al., 2014).
Development of Antimicrobial Agents
The compound also finds application in the development of antimicrobial agents. For instance, novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives have been synthesized, displaying promising antimicrobial activity. These derivatives are synthesized through a condensation reaction of imidazo[1,2-a]pyrazine-2-carboxylic acid with different aliphatic/aromatic amines. The study of these compounds provides valuable insights into the potential of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives in developing new antimicrobial agents (Jyothi & Madhavi, 2019).
Transition-Metal-Free Synthesis
The compound is also used in transition-metal-free synthesis processes. For instance, an efficient one-pot and transition-metal-free chlorocyclization cascade of 2-aminopyridines with aliphatic carboxylic acids has been reported, offering a novel approach to substituted imidazo[1,2-α]pyridines. This process underlines the compound's role in facilitating innovative synthesis methods that are less reliant on transition metals (Xiao et al., 2015).
Future Directions
properties
IUPAC Name |
7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)12-3-2-6(10)4-7(12)11-5/h2-4H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAMYDXBTOHODT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC(=CC2=N1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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